molecular formula C25H21N3O5S B5451709 methyl 5-amino-6-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

methyl 5-amino-6-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

Cat. No.: B5451709
M. Wt: 475.5 g/mol
InChI Key: RDRDSANEZQUMDJ-ODLFYWEKSA-N
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Description

Compounds like this one are often used in organic synthesis, due to their complex structure and the presence of multiple functional groups. They can serve as building blocks for a variety of chemical reactions .


Synthesis Analysis

The synthesis of such compounds usually involves multi-step reactions, often starting with simple building blocks like boronic esters . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions might include condensation reactions, nucleophilic substitutions, or radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Properties like melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule .

Properties

IUPAC Name

methyl (2Z)-5-amino-6-cyano-7-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-31-16-8-4-6-14(10-16)11-19-23(29)28-22(27)18(13-26)20(15-7-5-9-17(12-15)32-2)21(24(28)34-19)25(30)33-3/h4-12,20H,27H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRDSANEZQUMDJ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C(=O)OC)C4=CC(=CC=C4)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C(=O)OC)C4=CC(=CC=C4)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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